5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound's unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and drug development. The synthesis and characterization of such compounds are crucial for understanding their potential applications in pharmaceuticals.
5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is classified as an organic compound and specifically as a triazole derivative. Triazoles are known for their role in pharmacology due to their ability to act as antifungal, antibacterial, and anticancer agents.
The synthesis of 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved using several methods. One common approach involves the [3+2] cycloaddition reaction between azides and alkynes. This method is advantageous due to its simplicity and the ability to produce various derivatives with high yields.
The synthesis typically involves:
The purification of the product can be accomplished through techniques like high-performance liquid chromatography or recrystallization .
The molecular structure of 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide features:
The molecular formula is , and its molecular weight is approximately 234.27 g/mol. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy that confirm its structure .
5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
In synthetic applications, this compound can be modified to create derivatives that enhance biological activity or alter solubility profiles. Reaction conditions such as temperature and solvent choice significantly influence yields and product purity .
The mechanism of action for compounds like 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide often involves interaction with biological targets such as enzymes or receptors. The triazole moiety can participate in hydrogen bonding with active sites on proteins or nucleic acids.
Studies have shown that triazoles can inhibit certain enzymes involved in fungal cell wall synthesis or cancer cell proliferation pathways. The specific interactions depend on the compound's structural features and the target's characteristics .
Thermal analysis techniques such as differential scanning calorimetry may provide insights into thermal stability and phase transitions .
5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts .
Antimicrobial resistance (AMR) is a global health crisis, rendering once-effective treatments obsolete and threatening modern medicine. 1,2,3-Triazole derivatives, particularly carboxamide-functionalized variants, offer distinct advantages in combating AMR through novel mechanisms of action that bypass existing resistance pathways. A key strategy involves targeting bacterial stress response systems, such as the SOS response – a DNA damage repair pathway implicated in antibiotic-induced mutagenesis and resistance development. The 5-amino-1,2,3-triazole-4-carboxamide scaffold has shown promise as a core structure for inhibiting the RecA-mediated auto-proteolysis of LexA, the master repressor of the SOS response [4]. Inhibition of this key step prevents derepression of error-prone DNA repair polymerases and other factors that facilitate resistance evolution. Compounds like 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Compound 14) exhibit potent inhibition (IC₅₀ = 9 ± 1 µM) of E. coli LexA cleavage in vitro [4]. Furthermore, optimization efforts within this scaffold have yielded analogs with cross-species activity, including against Pseudomonas aeruginosa LexA, demonstrating the potential for broad-spectrum DISARMERs (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) [4]. Beyond SOS inhibition, 1,2,3-triazole-4-carboxamides exhibit direct antimicrobial effects against resistant pathogens. For instance, specific 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides demonstrate potent activity against Gram-positive Staphylococcus aureus [2], suggesting potential mechanisms involving disruption of cell wall synthesis, membrane integrity, or essential enzymes not targeted by current frontline antibiotics.
Table 1: Mechanisms of 1,2,3-Triazole-4-Carboxamides in Combating AMR
Mechanism of Action | Example Compound/Scaffold | Key Finding | Reference |
---|---|---|---|
SOS Response Inhibition | 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Compound 14) | IC₅₀ = 9 µM against E. coli LexA cleavage; Reduces resistance emergence in vivo | [4] |
Direct Antibacterial (Gram+) | 5-Methyl-1H-1,2,3-triazole-4-carboxamides (e.g., 4d, 4l, 4r) | Potent activity against Staphylococcus aureus; Structure-activity dependent on aryl substitution pattern | [2] |
Biofilm Disruption | N-Coumaroyl-tyramine analog (Triazole-4-carboxamide C) | Inhibits biofilm formation in Pseudoalteromonas ulvae (EC₅₀ ~11 µM) without affecting growth at 100 µM | [2] |
Broad-Spectrum Potential | Optimized 5-Amino-1,2,3-triazole-4-carboxamides | Demonstrated activity against diverse pathogens (E. coli, P. aeruginosa, fungal strains) in library screening | [2] [4] |
The discovery and optimization of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series as potent antiparasitic agents, particularly against Trypanosoma cruzi (the causative agent of Chagas disease), exemplify a successful phenotypic screening to lead optimization campaign. The journey began with the screening of a ~15,600-compound diversity library against intracellular T. cruzi amastigotes in VERO host cells. Initial hits were prioritized based on potency (pEC₅₀ > 6), cellular ligand efficiency (LE > 0.25), selectivity (>100-fold over VERO and HepG2 cells), and calculated lipophilicity (cLogD < 3) [1]. The ATC core (e.g., initial hit Compound 3) emerged as a highly novel chemotype with minimal precedent in medicinal chemistry, offering a promising starting point devoid of prior intellectual property constraints around established triazole drug classes like the antifungal 1,2,4-triazoles.
Early structure-activity relationship (SAR) studies revealed the critical importance of the core pharmacophore. Modifications such as replacing the 5-amino group with H, Me, Cl, or NMe₂, or replacing the central triazole ring with imidazole or pyrazole, led to complete loss of activity. This suggested the intramolecular hydrogen bond between the 5-NH₂ and the carboxamide carbonyl, and/or specific interactions made by the NH₂ group, are essential for maintaining the bioactive conformation or target binding [1]. Optimization therefore focused on peripheral substituents. Significant improvements in potency were achieved by modifying the N1-benzyl group. Replacing the initial hit's para-thiomethyl (SMe) substituent with larger hydrophobic groups like isopropyl (Compound 11, pEC₅₀ = 7.4), cyclopropyl (Compound 12), -OCF₃ (Compound 13), or tert-butyl-α-methylbenzyl (Compound 15) yielded 10-fold or greater increases in potency, suggesting occupation of a hydrophobic binding pocket [1]. Crucially, these modifications also addressed the poor metabolic stability of the initial hit, which was rapidly oxidized on the benzyl ring to inactive sulfoxides and further metabolites. Synthetic accessibility was key to rapid SAR exploration. Efficient routes included the base-mediated cyclization of an azide with an α-cyano amide or Lewis acid (AlMe₃) catalyzed amination of the corresponding ethyl ester precursor, both derived from readily accessible azide intermediates [1] [8]. This modular synthesis facilitated the rapid generation of analogs for profiling potency, solubility, metabolic stability, and ultimately, in vivo efficacy in Chagas disease models. This optimization pathway directly enabled the development of derivatives like 5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, where the 3,5-dimethylphenyl group represents a strategic choice balancing potency, stability, and physicochemical properties.
Table 2: Key Milestones in 5-Amino-1,2,3-Triazole-4-Carboxamide (ATC) Development
Stage | Key Advancement | Impact | Reference |
---|---|---|---|
Hit Discovery | Phenotypic HTS of ~15,600 compounds against intracellular T. cruzi; Identification of ATC core (Compound 3) | Discovery of novel, potent (sub-µM), selective, ligand-efficient hit series with favorable cLogD | [1] |
SAR Elucidation (Core) | Demonstration of core sensitivity: 5-NH₂ essential; Triazole ring essential; Intramolecular H-bond likely critical | Defined non-modifiable core pharmacophore; Focused optimization on peripheral substituents | [1] |
SAR Optimization (N1-Benzyl) | Identification of para-hydrophobic substituents (e.g., iPr, Cyclopropyl, OCF₃, t-Bu-CH(Me)Ph) | 10-100x potency increase; Improved metabolic stability over initial hit (e.g., replacing SMe) | [1] |
Synthetic Methodology | Base-mediated cyclization (NaOEt) or Cs₂CO₃-catalyzed cycloaddition in DMSO/H₂O | Efficient, modular synthesis enabling rapid analog generation; Access to diverse N1-aryl/alkyl and C4-carboxamide derivatives | [1] [4] [8] |
Lead Progression | Mitigation of Ames & hERG liabilities; Identification of candidates with significant in vivo parasite burden reduction | Translation of in vitro potency and improved DMPK properties to in vivo efficacy in mouse Chagas model | [1] |
Neglected Tropical Diseases (NTDs) impose a devastating health and socioeconomic burden on over 1 billion people globally, predominantly affecting impoverished communities in tropical and subtropical regions with limited access to healthcare, clean water, and sanitation [7] [9]. Chagas disease (American trypanosomiasis), caused by Trypanosoma cruzi, stands as a prime example, affecting an estimated 6-7 million people worldwide. It is a leading cause of infectious cardiomyopathy and heart failure in endemic regions of Latin America and, due to migration, an emerging concern in non-endemic countries like the US, Spain, and Australia [1] [6] [7]. Current therapeutic options, benznidazole (Bz) and nifurtimox, introduced over 50 years ago, suffer from significant limitations: severe side effects leading to treatment discontinuation, variable efficacy against different T. cruzi strains, reduced efficacy in the chronic phase of the disease, and lack of proven ability to prevent cardiac clinical deterioration long-term [1] [6]. The urgent need for safer, more effective treatments is starkly highlighted by the clinical failure of repurposed antifungal triazoles (posaconazole, fosravuconazole) as monotherapies for chronic Chagas disease, despite promising preclinical results [6].
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, exemplified by 5-Amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, represents a promising new chemotype specifically discovered and optimized for activity against T. cruzi through phenotypic screening. This scaffold offers several advantages relevant to NTD drug discovery:
Beyond Chagas disease, the 1,2,3-triazole-4-carboxamide scaffold shows broader potential against other NTDs. Derivatives exhibit promising activity against Leishmania spp. (causing leishmaniasis) [5], and specific analogs demonstrate potent antibacterial effects against pathogens like Staphylococcus aureus [2], which can cause secondary infections or be problematic in NTD-endemic settings. The scaffold's versatility and proven capacity for optimization against kinetoplastid parasites underscore its global health relevance.
Table 3: NTD Burden and Potential of 5-Amino-1,2,3-Triazole-4-Carboxamides
Neglected Tropical Disease | Global Burden (Key Statistic) | Current Treatment Limitations | Triazole-4-Carboxamide Potential (Example) | Reference |
---|---|---|---|---|
Chagas Disease | ~6-7 million infected; Leading cause of infectious cardiomyopathy in LatAm; ~10,000 deaths/year | Bzn/Nfx: Toxicity, variable efficacy (esp. chronic phase), no prevention of cardiomyopathy progression | Potent trypanocidal activity (trypo IC₅₀ 0.21-2.28 µM; amastigote IC₅₀ ≤6.20 µM); Efficacy in 3D cardiac spheroids | [1] [6] [7] |
Leishmaniasis | ~1 million new cases/year; Causes disfigurement (CL), fatal if untreated (VL) | Antimonials: Toxic, resistance; Miltefosine: Teratogenic, resistance emerging | Scaffold activity reported vs. Leishmania spp.; Potential for targeting parasite-specific pathways | [3] [5] |
Soil-Transmitted Helminths | ~1.5 billion infected globally; Contributes to malnutrition, anemia | Albendazole/Mebendazole: Variable efficacy against species like hookworm; Emerging resistance concerns | Limited direct data; Potential for novel anthelmintics or targeting co-infections | [7] [9] |
Bacterial NTDs (e.g., Buruli Ulcer) | Severe skin, bone lesions; Requires long ABX + surgery | Rifampin/Clarithromycin: Long courses (8+wks); Streptomycin: Ototoxic | Demonstrated antibacterial activity of related triazole-4-carboxamides against relevant pathogens (e.g., S. aureus) | [2] [7] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4